Structural Uniqueness: A Quaternary Carbon Center Compared to Linear or Simple Cyclic Analogs
The target compound features a tetrahydropyran ring with two distinct substituents (methyl ester and pyridin-3-yl) at the 4-position, creating a quaternary carbon center . This contrasts sharply with the common comparator Methyl tetrahydro-2H-pyran-4-carboxylate (CAS 110238-91-0), which has a single substituent at the 4-position, resulting in a tertiary carbon . This structural difference provides a unique three-dimensional geometry and a distinct vector for further functionalization that is not available with simpler, more linear oxane derivatives .
| Evidence Dimension | Substitution Pattern at Oxane C4 Position |
|---|---|
| Target Compound Data | Quaternary carbon; two substituents: -COOCH₃ and pyridin-3-yl |
| Comparator Or Baseline | Methyl tetrahydro-2H-pyran-4-carboxylate: Tertiary carbon; one substituent: -COOCH₃ |
| Quantified Difference | Difference of one substituent (pyridin-3-yl group) |
| Conditions | Structural analysis based on molecular formula and IUPAC name |
Why This Matters
For medicinal chemists, a quaternary carbon center provides enhanced metabolic stability and conformational restriction, which is often a key differentiator in lead optimization campaigns.
